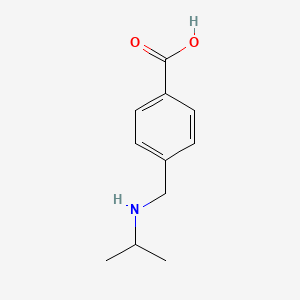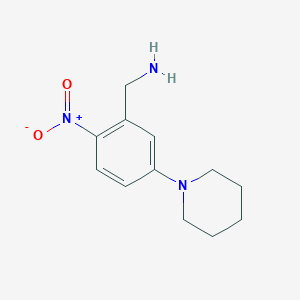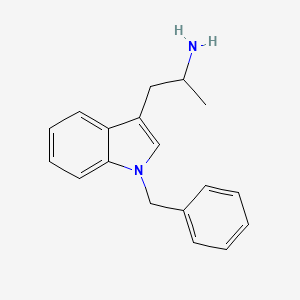
2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine
描述
2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine (2-BE), also known as 2-benzylaminoindane, is a synthetic compound belonging to the indane class of compounds. It is a derivative of indane, a hydrocarbon found in coal tar. 2-BE has a wide range of applications in the field of scientific research and is used in a variety of laboratory experiments. It has been studied for its potential role in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
作用机制
2-BE acts as an agonist at the 5-HT2A serotonin receptor, which is involved in the regulation of mood and behavior. It binds to this receptor and activates it, leading to an increase in serotonin levels in the brain. This increased serotonin level is thought to be responsible for the antidepressant, anxiolytic, and other therapeutic effects of 2-BE.
Biochemical and Physiological Effects
2-BE has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, as well as to reduce levels of the neurotransmitter glutamate. It has also been shown to increase levels of the neurotransmitter dopamine, which is involved in reward and pleasure. In addition, 2-BE has been shown to increase levels of the neurotransmitter norepinephrine, which is involved in the regulation of alertness and arousal.
实验室实验的优点和局限性
2-BE has a number of advantages for use in laboratory experiments. It is relatively stable and has a low toxicity, making it safe to use in a wide variety of experiments. In addition, its chemical structure makes it easy to synthesize in the lab. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, its effects are relatively short-lived, making it difficult to study long-term effects.
未来方向
The potential therapeutic applications of 2-BE are still being explored. Further research is needed to determine the optimal dosage and duration of treatment, as well as to identify potential side effects and interactions with other drugs. In addition, further research is needed to explore the potential use of 2-BE in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to explore the potential use of 2-BE as a neuroprotective agent.
科学研究应用
2-BE has been studied extensively for its potential role in the treatment of various neurological disorders. It has been shown to act as an agonist at the 5-HT2A serotonin receptor, which is involved in the regulation of mood and behavior. It has also been shown to have anticonvulsant and anxiolytic effects in animal models. In addition, 2-BE has been studied for its potential role in the treatment of attention-deficit/hyperactivity disorder (ADHD), as well as its potential use as a neuroprotective agent.
属性
IUPAC Name |
1-(1-benzylindol-3-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-14(19)11-16-13-20(12-15-7-3-2-4-8-15)18-10-6-5-9-17(16)18/h2-10,13-14H,11-12,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRWQEOJSGTFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzyl-1H-indol-3-yl)-1-methyl-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




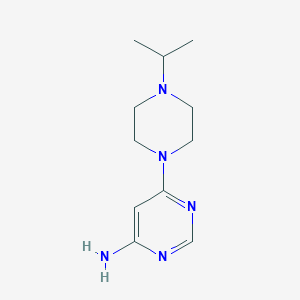
![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B3175840.png)

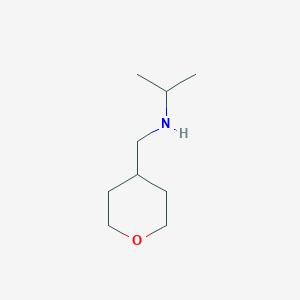
![[2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B3175859.png)


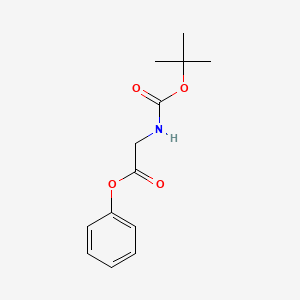
![1,4-Dioxan-2-ol, 6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-, (3R,6R)-](/img/structure/B3175881.png)
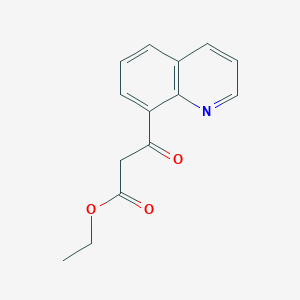
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B3175913.png)
